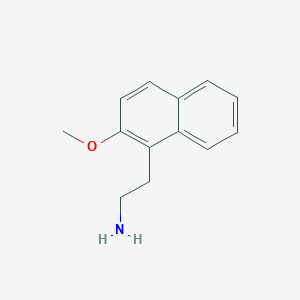

2-(2-Methoxynaphthalen-1-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxynaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGVDLDIASPYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156482-75-6 | |

| Record name | 2-(2-methoxynaphthalen-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxynaphthalen-1-yl)ethanamine

This technical guide provides a comprehensive overview of a key synthetic pathway for 2-(2-methoxynaphthalen-1-yl)ethanamine, a crucial intermediate in the production of the antidepressant agomelatine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a primary amine derivative of methoxynaphthalene. Its significance lies in its role as a direct precursor to Agomelatine, a melatonergic antidepressant. The synthesis of this intermediate is a critical step in the overall manufacturing process of the drug. Several synthetic routes have been developed, often starting from readily available materials like 7-methoxy-1-tetralone.

One common and effective pathway involves the conversion of 7-methoxy-1-tetralone to (7-methoxy-1-naphthyl)acetonitrile, which is then reduced to the target primary amine. This guide will focus on a detailed, step-by-step experimental protocol for this synthesis, complete with quantitative data and a visual representation of the workflow.

Synthesis Pathway Overview

The synthesis of this compound can be achieved from 7-methoxy-1-tetralone through a multi-step process. The key transformations involve the introduction of a nitrile group, followed by aromatization and subsequent reduction of the nitrile to an amine.

A notable method involves reacting 7-methoxy-1-tetralone with acetonitrile in the presence of n-butyllithium to form an intermediate alcohol. This is then dehydrated and aromatized to yield (7-methoxy-1-naphthyl)acetonitrile. The final step is the reduction of the nitrile to the desired ethanamine.[1]

Experimental Protocols

The following protocols are based on established synthetic methods.

Step 1: Synthesis of 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile

-

Reaction: 7-methoxy-1-tetralone is reacted with acetonitrile using n-butyllithium as a strong base.

-

Procedure: A solution of 7-methoxy-1-tetralone (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). To this solution, n-butyllithium (a slight excess, e.g., 1.1 equivalents) is added dropwise, followed by the slow addition of acetonitrile (1.1 equivalents). The reaction mixture is stirred at this low temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product, 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile.[1]

Step 2: Synthesis of (7-methoxy-1-naphthyl)acetonitrile

-

Reaction: The intermediate alcohol from Step 1 is dehydrated and aromatized.

-

Procedure: The crude 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile is dissolved in a solvent such as acetic acid or toluene. Dichlorodicyanobenzoquinone (DDQ) is added, and the mixture is heated to a temperature ranging from 50°C to 150°C for 4 to 20 hours.[1] The progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified, for instance, by column chromatography, to give (7-methoxy-1-naphthyl)acetonitrile.

Step 3: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine

-

Reaction: The nitrile group of (7-methoxy-1-naphthyl)acetonitrile is reduced to a primary amine.

-

Procedure: (7-methoxy-1-naphthyl)acetonitrile is added to a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out at a temperature between 0°C and 60°C for 5 to 24 hours.[1] After the reaction is complete, it is carefully quenched, typically by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 2-(7-methoxynaphthalen-1-yl)ethanamine.

Quantitative Data

The following table summarizes typical yields and conditions for the synthesis pathway.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 7-Methoxy-1-tetralone | n-Butyllithium, Acetonitrile | 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile | High |

| 2 | 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile | Dichlorodicyanobenzoquinone (DDQ) | (7-Methoxy-1-naphthyl)acetonitrile | Good to High |

| 3 | (7-Methoxy-1-naphthyl)acetonitrile | Lithium Aluminum Hydride (LiAlH4) | 2-(7-Methoxynaphthalen-1-yl)ethanamine | High |

Note: Yields can vary based on reaction scale and specific conditions.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Synthesis pathway of this compound.

References

In-Depth Technical Guide: 2-(2-Methoxynaphthalen-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxynaphthalen-1-yl)ethanamine, a naphthalene-based organic compound. Due to the limited availability of detailed public data on this specific isomer, this guide also draws upon information available for closely related methoxynaphthalene ethylamine derivatives to provide a broader context for its potential properties and applications. The confirmed Chemical Abstracts Service (CAS) number for the hydrochloride salt of this compound is 156482-75-6 . This document collates available data on its chemical identity and structure, and where available, discusses potential synthetic approaches and biological activities based on related compounds.

Chemical Identity and Structure

1.1. CAS Number

The CAS number for the hydrochloride salt of this compound is 156482-75-6.[1][2][3] The CAS number for the free base has not been definitively identified in publicly accessible databases.

1.2. Chemical Structure

The chemical structure of this compound consists of a naphthalene ring substituted with a methoxy group at the 2-position and an ethylamine group at the 1-position.

Figure 1: Chemical structure of this compound.

1.3. Physicochemical Properties

| Property | Value (for 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl) |

| Molecular Formula | C₁₃H₁₅NO·HCl |

| Molecular Weight | 237.73 g/mol |

| Melting Point | 245 °C |

| Boiling Point | 383.1 °C at 760 mmHg |

| Flash Point | 185.5 °C |

| Vapor Pressure | 3.04E-06 mmHg at 25°C |

| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound has not been identified in the public domain. However, general synthetic routes for related naphthalenic ethylamines often involve the reduction of a corresponding nitrile or amide precursor. A plausible synthetic pathway could be conceptualized as follows:

Figure 2: A potential synthetic workflow for this compound.

2.1. Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on common organic synthesis methodologies for similar compounds. This has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

-

2-Methoxynaphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane or nitrobenzene) to yield 1-acetyl-2-methoxynaphthalene.

-

The reaction is typically performed at low temperatures and then allowed to warm to room temperature.

-

Work-up involves quenching with acid, extraction, and purification by chromatography.

Step 2: Reduction of the Ketone

-

The acetyl group of 1-acetyl-2-methoxynaphthalene is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol) to give 1-(1-hydroxyethyl)-2-methoxynaphthalene.

Step 3: Conversion to Azide

-

The hydroxyl group is converted to a leaving group (e.g., by tosylation) and then displaced with an azide, such as sodium azide, to form 1-(1-azidoethyl)-2-methoxynaphthalene.

Step 4: Reduction of the Azide

-

The azide is reduced to the primary amine using a reducing agent like lithium aluminum hydride in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) or by catalytic hydrogenation to yield the final product, this compound.

Purification and Characterization:

-

The final product would require purification, likely via column chromatography or distillation.

-

Characterization would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Biological Activity and Signaling Pathways

There is no direct, published research on the biological activity or the signaling pathways associated with this compound. However, the structural similarity of its core, a methoxy-substituted naphthalene ethylamine, to known bioactive molecules, particularly melatonin receptor agonists, suggests a potential area for investigation.

3.1. Potential as a Melatonin Receptor Agonist

Naphthalene derivatives are recognized as bioisosteres of the indole ring found in melatonin.[3] This has led to the development of naphthalenic melatonin receptor agonists, such as agomelatine.[4] These compounds typically interact with the MT1 and MT2 receptors, which are G protein-coupled receptors involved in regulating circadian rhythms.

Figure 3: Simplified signaling pathway of melatonin receptor activation.

The binding of an agonist to the MT1 or MT2 receptor typically leads to the inhibition of adenylyl cyclase via the Gαi subunit of the associated G protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can influence a variety of downstream cellular processes. Given its structure, it is plausible that this compound could exhibit some affinity for melatonin receptors, though its efficacy and selectivity would require experimental validation.

Conclusion and Future Directions

This compound is a compound for which basic identification in the form of a CAS number for its hydrochloride salt is available. However, a detailed public record of its synthesis, physicochemical properties, and biological activity is lacking. Based on the chemistry of related compounds, plausible synthetic routes can be proposed. Furthermore, its structural similarity to known melatonin receptor agonists suggests a potential, yet unproven, area of pharmacological relevance.

Future research on this compound would require:

-

Development and validation of a robust synthetic protocol.

-

Comprehensive characterization of its physicochemical properties.

-

In vitro and in vivo studies to determine its biological activity, including binding assays for melatonin receptors and other potential targets.

-

Investigation into its pharmacokinetic and pharmacodynamic profiles.

This foundational work would be essential to unlock the potential of this compound for applications in drug discovery and development.

References

The Multifaceted Biological Potential of Methoxynaphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methoxy group to this scaffold gives rise to methoxynaphthalene derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Methoxynaphthalene derivatives have emerged as promising candidates for anticancer drug development. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of programmed cell death (apoptosis).

A notable target for some 6-methoxynaphthalene derivatives is the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in various cancers and contributes to chemotherapy resistance.[1][2] Certain derivatives, developed from the NSAID naproxen, have shown promising inhibitory activity against the HCT-116 colon cancer cell line.[1][2][3] Another avenue of anticancer action is the induction of apoptosis. Studies on naphthalen-1-yloxyacetamide derivatives in MCF-7 breast cancer cells have shown they can trigger cell cycle arrest and apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and caspase 9.[4]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected methoxynaphthalene derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Methoxynaphthalene | (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid | AKR1C3 (enzyme) | 0.106 | [5][6] |

| 6-Methoxynaphthalene | Naproxen | AKR1C3 (enzyme) | 0.180 | [5] |

| Naphthalen-1-yloxyacetamide | Conjugate 5c | MCF-7 (Breast) | 2.33 | [4] |

| Naphthalen-1-yloxyacetamide | Conjugate 5d | MCF-7 (Breast) | 3.03 | [4] |

| Naphthalene-Spirodienone | Compound 6a | MDA-MB-231 (Breast) | 0.03 | [7] |

Anti-Inflammatory Effects: Modulating Key Signaling Pathways

Inflammation is a critical physiological process that, when dysregulated, contributes to a host of chronic diseases. Methoxynaphthalene derivatives have been investigated for their potential to mitigate inflammatory responses. The carrageenan-induced paw edema model in rats is a standard preclinical assay used to evaluate the anti-inflammatory potential of novel compounds.[8][9] This model mimics the acute inflammatory response, allowing for the assessment of a compound's ability to reduce swelling.

The mechanism underlying the anti-inflammatory effects of these compounds often involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a master regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a generalized procedure for assessing in vivo anti-inflammatory activity.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: Animals are fasted overnight and divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the methoxynaphthalene derivative orally.[11]

-

Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[11]

-

Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Properties: Combating Bacterial Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Naphthalene derivatives, including those with methoxy substitutions, have been identified as having potential antibacterial and antifungal properties.[12] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity

The table below presents the MIC values for selected methoxynaphthalene-related compounds against various bacterial strains.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µM) | Reference |

| 2-Hydroxynaphthalene-1-carboxamide | Compound 13 | Staphylococcus aureus | 54.9 | [12] |

| 2-Hydroxynaphthalene-1-carboxamide | Compound 22 | Escherichia coli | 23.2 | [12] |

| 2-Hydroxynaphthalene-1-carboxamide | Compound 27 | S. aureus (Resistant) | 0.3 - 92.6 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standard procedure for determining the MIC of a compound.[1][13]

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Neuroprotective Potential: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Methoxynaphthalene derivatives are being explored for their neuroprotective capabilities, which often stem from their antioxidant properties and their ability to interfere with pathological processes like amyloid-beta (Aβ) peptide aggregation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.[14][15] Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes. Some compounds can activate Nrf2 by interacting with its repressor protein, Keap1, thereby promoting Nrf2 translocation to the nucleus and subsequent gene expression.[14]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes modulated by methoxynaphthalene derivatives, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]

- 12. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 2-(2-Methoxynaphthalen-1-yl)ethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-(2-Methoxynaphthalen-1-yl)ethanamine, a molecule of interest in medicinal chemistry and drug development. Due to the current absence of publicly available, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry) and detailed experimental protocols for this specific compound, this document will focus on the general methodologies and expected spectral characteristics based on the analysis of structurally related compounds.

Predicted Spectroscopic Data

While specific experimental data for this compound is not currently available in the searched scientific literature, we can predict the expected spectral features based on its chemical structure. These predictions are valuable for guiding the analysis of future experimental work.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons on the naphthalene ring are expected in the range of δ 7.0-8.5 ppm. The methoxy group (-OCH₃) protons would likely appear as a singlet around δ 3.9-4.1 ppm. The two methylene groups (-CH₂CH₂-) of the ethanamine side chain would be expected as triplets in the δ 2.8-3.5 ppm region. The amine (-NH₂) protons would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons of the naphthalene ring would resonate in the δ 110-140 ppm region. The carbon of the methoxy group is anticipated around δ 55-60 ppm. The two methylene carbons of the ethanamine side chain are expected in the δ 30-50 ppm range. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine would be observed in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands are expected in the 1500-1600 cm⁻¹ range. A strong C-O stretching band for the methoxy group should be present around 1250 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₁₃H₁₅NO). Common fragmentation patterns would likely involve the loss of the ethylamine side chain or the methoxy group. |

Standard Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data mentioned above. These protocols are standard in the field of organic chemistry and would be applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition: Standard parameters would include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a typical sample concentration, 8 to 16 scans would be sufficient.

-

¹³C NMR Acquisition: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) would be required. Proton decoupling techniques (e.g., broadband decoupling) would be employed to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the compound can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) is a common choice. Electrospray Ionization (ESI) could also be used, particularly for high-resolution mass spectrometry (HRMS).

-

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The instrument would be scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for chemical structure elucidation can be represented as a streamlined process.

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the progression from a purified chemical sample to its structural determination through various spectroscopic techniques.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound dictates its spectroscopic signatures.

Caption: Structure-Spectroscopy Relationship.

This diagram shows how the molecular structure of the compound gives rise to its unique NMR, IR, and MS spectral data.

solubility and stability of 2-(2-Methoxynaphthalen-1-yl)ethanamine

An In-Depth Technical Guide on the Physicochemical Properties of 2-(2-Methoxynaphthalen-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the . Given the limited publicly available experimental data for this specific compound, this document also outlines standard, validated protocols for its characterization.

Compound Overview

This compound is a naphthalene derivative. Its structure, featuring a methoxy group and an ethylamine side chain on a naphthalene core, suggests it is a lipophilic, basic compound. Understanding its solubility and stability is critical for its application in research and development, particularly for ensuring accurate dosing in biological assays and for defining suitable storage and handling conditions.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | PubChem |

| Molecular Weight | 201.27 g/mol | PubChem |

| Appearance | White to off-white solid | Generic Data |

| Predicted logP | 2.8 - 3.2 | Chemicalize, PubChem |

| Predicted pKa | 9.9 (most basic) | Chemicalize |

Solubility Profile

Detailed experimental solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on its predicted lipophilicity (logP) and basicity (pKa), a general solubility profile can be anticipated. The compound is expected to exhibit low solubility in aqueous solutions at neutral pH and higher solubility in organic solvents and acidified aqueous solutions.

Table 2: Predicted and Qualitative Solubility Data

| Solvent | Expected Solubility | Notes |

| Water (pH 7.4) | Very Low to Insoluble | The hydrophobic naphthalene core significantly limits aqueous solubility. |

| Aqueous HCl (pH 1-2) | Soluble | As a basic amine (pKa ≈ 9.9), it will form a more soluble hydrochloride salt at low pH. |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing stock solutions of lipophilic compounds. |

| Methanol | Soluble |

Stability Profile

The stability of this compound is crucial for its handling, storage, and use in experimental settings. The primary points of potential degradation are oxidation of the amine group and reactions involving the naphthalene ring system, particularly under exposure to light or strong oxidizing agents.

Key Stability Considerations:

-

pH Stability: The compound is expected to be most stable in acidic to neutral pH conditions. In highly basic solutions, the free amine may be more susceptible to oxidation.

-

Thermostability: Assess stability at various temperatures (e.g., -20°C, 4°C, ambient) to determine optimal storage conditions.

-

Photosensitivity: Naphthalene derivatives can be susceptible to photodegradation. It is recommended to handle the compound and its solutions with protection from light.

-

Oxidative Stability: The amine group can be prone to oxidation. Avoid prolonged exposure to air and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term studies.

The following diagram illustrates a typical workflow for assessing the physicochemical properties of a research compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols

The following sections detail standard operating procedures for determining the .

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound

-

Selected solvent (e.g., PBS, pH 7.4)

-

2.0 mL microcentrifuge tubes or glass vials

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or LC-MS/MS system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a calibration curve for the compound using the selected analytical method (e.g., HPLC-UV).

-

Sample Addition: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time to equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase or DMSO) to fall within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the validated HPLC or LC-MS/MS method.

-

Calculation: Determine the concentration of the compound in the supernatant using the calibration curve. This concentration represents the thermodynamic solubility.

Protocol: Solution Stability Assessment (HPLC-UV Method)

This protocol assesses the stability of the compound in a specific solvent (e.g., DMSO stock solution) over time.

Objective: To determine the degradation rate of the compound in solution under defined storage conditions.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO)

-

Vials (amber glass recommended to protect from light)

-

HPLC-UV system with a stability-indicating method

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C)

Procedure:

-

Method Development: Develop and validate a stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.

-

Stock Solution Preparation: Prepare an accurately concentrated stock solution of the compound in the chosen solvent (e.g., 10 mM in DMSO).

-

Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution to determine the initial concentration and purity. This serves as the T=0 baseline.

-

Storage: Aliquot the stock solution into multiple sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, and room temperature). Protect samples from light.

-

Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each storage condition.

-

Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the stability-indicating HPLC method.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 measurement. The results can be plotted as % remaining vs. time to determine the degradation kinetics.

The following diagram outlines the logical flow for a forced degradation study, a key component of stability testing.

Caption: Logic flow for a forced degradation study.

A Comprehensive Technical Review of 2-(2-Methoxynaphthalen-1-yl)ethanamine Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxynaphthalen-1-yl)ethanamine serves as a core scaffold in the exploration of novel therapeutic agents. Its structural similarity to endogenous monoamine neurotransmitters has made it a focal point for the design of compounds targeting the central nervous system. This technical guide provides an in-depth overview of the known analogs and derivatives of this compound, with a focus on their synthesis, pharmacological activity, and mechanisms of action. The information presented herein is intended to support ongoing research and development efforts in the fields of medicinal chemistry and neuropharmacology.

Core Compound and Structural Analogs

The primary compound, this compound, is a naphthalene-based analog of phenethylamine. The majority of documented derivatives stem from the well-known agonist of melatonin receptors, Agomelatine. Agomelatine itself is the N-acetylated derivative of this compound. Other melatonin receptor agonists with a similar structural backbone include S20242 and S20329.

A significant body of research has explored the structure-activity relationships (SAR) of these compounds, leading to the development of various analogs with modified properties. These modifications primarily involve substitutions on the naphthalene ring and alterations to the ethylamine side chain.

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional activities of key analogs and derivatives at melatonin receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Agomelatine | MT1 | 0.1 | Agonist | |

| MT2 | 0.12 | Agonist | ||

| 5-HT2C | 631 | Antagonist | ||

| S20242 | MT1/MT2 | 0.06 | Agonist | |

| S20329 | MT1/MT2 | 0.1 | Agonist |

Experimental Protocols

Synthesis of N-[2-(2-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine)

A common synthetic route to Agomelatine involves the following key steps:

-

Friedel-Crafts Acylation: Naphthalene is acylated with methoxyacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 1-(methoxyacetyl)naphthalene.

-

Reduction: The keto group is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Halogenation: The hydroxyl group is converted to a halogen (e.g., chlorine) using a reagent such as thionyl chloride.

-

Cyanation: The halogen is displaced with a cyanide group using a cyanide salt (e.g., NaCN).

-

Reduction of Nitrile: The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) to give this compound.

-

Acetylation: The resulting amine is acetylated using acetic anhydride or acetyl chloride to yield the final product, Agomelatine.

Radioligand Binding Assays for Melatonin Receptors

The affinity of the compounds for MT1 and MT2 receptors is typically determined through competitive radioligand binding assays.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human MT1 or MT2 receptors are commonly used.

-

Radioligand: 2-[125I]-iodomelatonin is a widely used radioligand.

-

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Agomelatine and its analogs primarily exert their effects through the modulation of melatonin and serotonin receptor signaling pathways.

A Comprehensive Review of 2-Methoxynaphthalene Compounds in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methoxynaphthalene scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its presence in both natural products and synthetic molecules underscores its importance as a pharmacophore. This technical guide provides a comprehensive literature review of 2-methoxynaphthalene derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Synthesis of 2-Methoxynaphthalene Derivatives

The synthesis of 2-methoxynaphthalene and its derivatives often begins with commercially available starting materials such as 2-naphthol. Standard organic reactions are employed to introduce various functional groups and build molecular complexity.

General Synthesis of the 2-Methoxynaphthalene Core

The foundational 2-methoxynaphthalene structure is typically synthesized via the methylation of 2-naphthol. A common and efficient method is the Williamson ether synthesis, where 2-naphthol is deprotonated with a base, such as sodium hydroxide, followed by reaction with a methylating agent like dimethyl sulfate or methyl iodide.[1]

Synthesis of Key Intermediates

Further functionalization of the 2-methoxynaphthalene core often proceeds through key intermediates, such as 2-acetyl-6-methoxynaphthalene and 6-bromo-2-methoxynaphthalene. These intermediates serve as versatile building blocks for a wide array of derivatives.

Experimental Protocol: Synthesis of 2-acetyl-6-methoxynaphthalene [2]

This procedure describes the Friedel-Crafts acylation of 2-methoxynaphthalene.

-

Materials: 2-methoxynaphthalene, anhydrous aluminum chloride, acetyl chloride, dry nitrobenzene, chloroform, methanol, concentrated hydrochloric acid, crushed ice.

-

Procedure:

-

Dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL) in a flask.

-

Add finely ground 2-methoxynaphthalene (0.250 mol) to the solution.

-

Cool the stirred solution to approximately 5°C using an ice bath.

-

Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

Continue stirring in the ice bath for 2 hours after the addition is complete.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Work-up the reaction by pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).

-

Extract the product using chloroform and wash the organic layer with water.

-

Remove the solvent and purify the crude product by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

-

Experimental Protocol: Synthesis of 6-bromo-2-methoxynaphthalene [3]

This protocol details the bromination of 2-methoxynaphthalene.

-

Materials: 2-methoxynaphthalene, bromine, glacial acetic acid, tin powder.

-

Procedure:

-

Dissolve 2-methoxynaphthalene (31.6 mmol) in glacial acetic acid (20 mL) in a three-necked flask with mechanical stirring.

-

Cool the solution in an ice bath, maintaining the temperature below 30°C.

-

Slowly add a mixture of bromine (63.2 mmol) and glacial acetic acid (10 mL) dropwise.

-

Stir the reaction at room temperature for 1 hour after the addition is complete.

-

Add water (15 mL) and heat the mixture to reflux.

-

Add tin powder (46.2 mmol) in batches and continue to reflux for 2-3 hours.

-

Cool the reaction mixture and process to isolate the 6-bromo-2-methoxynaphthalene product.

-

The following diagram illustrates a general workflow for the synthesis of bioactive 2-methoxynaphthalene derivatives, starting from 2-naphthol.

Biological Activities of 2-Methoxynaphthalene Derivatives

Derivatives of 2-methoxynaphthalene have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anti-inflammatory Activity

The 2-methoxynaphthalene scaffold is a core component of the widely used nonsteroidal anti-inflammatory drug (NSAID), Naproxen. Research has explored other derivatives for their anti-inflammatory potential. Studies have shown that compounds with the 2-methoxynaphthalene nucleus exhibit anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema assay in rats.[4] While specific COX-1/COX-2 inhibition data for many novel 2-methoxynaphthalene derivatives is not extensively published, the structural similarity to Naproxen suggests that this is a likely mechanism of action for many analogues.

Some 2-phenylnaphthalene derivatives, which can be conceptually derived from the 2-methoxynaphthalene scaffold, have been shown to exert their anti-inflammatory effects by downregulating the MAPK/NF-κB signaling pathways.[5] These compounds significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-2), and inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]

The following diagram depicts the inhibitory effect of certain 2-methoxynaphthalene derivatives on the LPS-induced inflammatory signaling pathway.

Anticancer Activity

Numerous studies have highlighted the potential of 2-methoxynaphthalene derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including colon, breast, and hepatocellular carcinoma.[6][7][8]

The proposed mechanisms of anticancer activity are diverse and appear to be cell-line and compound-specific. One identified mechanism involves the induction of apoptosis through the activation of ROS-mediated MAPK (JNK and p38) and STAT3 signaling pathways.[8][9] For instance, a novel 1,4-naphthoquinone derivative containing a 2-naphthalene-thio moiety was found to induce apoptosis in HepG2 human hepatocellular carcinoma cells via these pathways.[8]

The table below summarizes the in vitro anticancer activity of selected 2-methoxynaphthalene derivatives.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Methoxynaphthalene derivatives (6b-d, 16) | HCT-116 (Colon) | Promising inhibitory activity | [10] |

| 2-Naphthaleno trans-stilbenes (5b, 5c) | Various (NCI-60 panel) | GI50 ≤ 25 nM | [11] |

| 2,4,6-trimethoxychalcone derivatives | Hela, A549, HepG2, MCF-7 | 3.204 - 45.54 | [12] |

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis in cancer cells by certain 2-methoxynaphthalene derivatives.

Antimicrobial Activity

2-Methoxynaphthalene derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The antimicrobial activity is influenced by the nature and position of substituents on the naphthalene ring.

For example, a series of 2-hydroxynaphthalene-1-carboxanilides, which are structurally related to 2-methoxynaphthalene, have been synthesized and evaluated for their antimicrobial activity.[13] Certain derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[13] The mechanism of antimicrobial action for many naphthalene derivatives is believed to involve disruption of the microbial cell membrane.[13]

The table below presents the in vitro antimicrobial activity of selected 2-methoxynaphthalene derivatives.

| Compound/Derivative Class | Microorganism | MIC (µM) | Reference |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | S. aureus (MRSA) | 54.9 | [13] |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | S. aureus (MRSA) | 0.3 - 92.6 | [13] |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli | 23.2 | [13] |

Experimental Protocol: In vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of 2-methoxynaphthalene derivatives.

-

Materials: Test compounds, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

The following diagram provides a logical workflow for the screening of 2-methoxynaphthalene derivatives for antimicrobial activity.

Conclusion

The 2-methoxynaphthalene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of anti-inflammatory, anticancer, and antimicrobial research. The synthetic accessibility and the possibility for diverse structural modifications make this an attractive platform for medicinal chemists. Future research should focus on elucidating the detailed mechanisms of action of these compounds, particularly their interactions with specific molecular targets, and on optimizing their pharmacokinetic and pharmacodynamic properties to develop novel and effective therapies for a range of diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of 2-(2-Methoxynaphthalen-1-yl)ethanamine

Disclaimer: This document provides a summary of safety and handling precautions for 2-(2-Methoxynaphthalen-1-yl)ethanamine based on available data for structurally related compounds. No specific toxicological data for this compound has been identified in the searched literature[1]. Therefore, this guide should be used as a starting point, and a comprehensive risk assessment should be conducted by qualified professionals before handling this compound.

This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound. The information presented is a synthesis of data from safety data sheets (SDS) and chemical databases for analogous compounds, including 2-methoxynaphthalene and other substituted methoxynaphthalene ethanamine derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H15NO · HCl | [2] |

| Molecular Weight | 237.729 g/mol | [2] |

| Melting Point | 245 °C | [2] |

| Boiling Point | 383.1 °C at 760 mmHg | [2] |

| Flash Point | 185.5 °C | [2] |

| Vapor Pressure | 3.04E-06 mmHg at 25°C | [2] |

| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) | [2] |

| LogP | 3.85190 | [2] |

| Storage Temperature | Sealed in dry, Room Temperature | [2] |

Hazard Identification and Classification

Based on the data for 2-methoxynaphthalene, the following hazards should be considered. This substance is considered hazardous according to OSHA 29 CFR 1910.1200[1].

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation[3]. Inhalation of dusts may be damaging to the health of the individual[1].

-

Skin Contact: May cause skin irritation[3].

-

Eye Contact: May cause eye irritation[3].

-

Ingestion: Accidental ingestion may be damaging to the health of the individual[1]. May cause irritation of the digestive tract[3].

-

Chronic Exposure: Exposure to naphthalene and its congeners has been linked to cataracts in animals and workers[1].

Environmental Hazards:

-

Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[1].

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation[1].

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[4][5][6].

-

Use only in a well-ventilated area or under a chemical fume hood[1][6].

-

Wash hands and any exposed skin thoroughly after handling[1][5][6].

-

Minimize dust generation and accumulation[3].

Storage:

-

Keep containers securely sealed when not in use[1].

-

Store away from incompatible materials such as strong oxidizing agents[4].

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation location[6].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[4].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[4][6].

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3][6].

First Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[5][6].

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[5][6].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[3][6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][6].

Accidental Release Measures

-

Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal[1].

-

Major Spills: Alert emergency responders. Advise personnel in the area of the hazard. Control personal contact by using protective equipment[1].

Experimental Protocols Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

Signaling Pathway Logical Relationship

The following diagram illustrates the logical relationship of hazard controls for handling this chemical, following the hierarchy of controls.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride|lookchem [lookchem.com]

- 3. home.miracosta.edu [home.miracosta.edu]

- 4. fishersci.com [fishersci.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

Methodological & Application

Synthetic Route for 2-(2-Methoxynaphthalen-1-yl)ethanamine from 2-Methoxynaphthalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 2-(2-methoxynaphthalen-1-yl)ethanamine, a key intermediate in the synthesis of various pharmacologically active compounds. The described methodology starts from the readily available starting material, 2-methoxynaphthalene, and proceeds through a robust three-step sequence involving chloromethylation, cyanation, and subsequent reduction.

Introduction

This compound is a primary amine derivative of naphthalene that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety of compounds with diverse biological activities. The synthetic pathway outlined herein offers a reliable and scalable method for its preparation, utilizing well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound from 2-methoxynaphthalene is achieved in three sequential steps:

-

Chloromethylation: Introduction of a chloromethyl group at the C1 position of 2-methoxynaphthalene.

-

Cyanation: Conversion of the chloromethyl intermediate to the corresponding acetonitrile derivative.

-

Reduction: Reduction of the nitrile functionality to the target primary amine.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene

This procedure is adapted from the chloromethylation of naphthalene.[1][2] The electron-donating methoxy group at the 2-position directs the electrophilic substitution to the activated 1-position.

Materials:

-

2-Methoxynaphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Phosphoric Acid (85%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, a mixture of 2-methoxynaphthalene (1 equivalent), paraformaldehyde (1.5 equivalents), glacial acetic acid, and phosphoric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Concentrated hydrochloric acid is added dropwise to the stirred mixture at room temperature.

-

The reaction mixture is then heated to 60-70 °C and stirred vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords pure 1-(chloromethyl)-2-methoxynaphthalene.

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Temperature | 60-70 °C |

| Expected Yield | 70-80% |

Table 1: Summary of quantitative data for the synthesis of 1-(Chloromethyl)-2-methoxynaphthalene.

Step 2: Synthesis of (2-Methoxynaphthalen-1-yl)acetonitrile

This step involves a nucleophilic substitution of the chloride with a cyanide ion.

Materials:

-

1-(Chloromethyl)-2-methoxynaphthalene

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Water

Procedure:

-

To a solution of 1-(chloromethyl)-2-methoxynaphthalene (1 equivalent) in DMSO, sodium cyanide (1.2 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-16 hours. TLC is used to monitor the reaction's progress.

-

Upon completion, the reaction mixture is poured into a large volume of water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield (2-methoxynaphthalen-1-yl)acetonitrile.

| Parameter | Value |

| Reaction Time | 12-16 hours |

| Temperature | Room Temperature |

| Expected Yield | 85-95% |

Table 2: Summary of quantitative data for the synthesis of (2-Methoxynaphthalen-1-yl)acetonitrile.

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine using a powerful reducing agent.

Materials:

-

(2-Methoxynaphthalen-1-yl)acetonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup

-

Diethyl Ether

Procedure:

-

A solution of (2-methoxynaphthalen-1-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is monitored by TLC.

-

After completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

| Parameter | Value |

| Reaction Time | 4-6 hours (reflux) |

| Temperature | 0 °C to Reflux |

| Expected Yield | 75-85% |

Table 3: Summary of quantitative data for the synthesis of this compound.

Logical Relationship of Synthetic Steps

The synthetic route is designed as a logical progression where each step prepares a functional group necessary for the subsequent transformation.

Figure 2: Logical progression of the synthetic route.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent and emergency plan in place.

-

Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

-

Concentrated acids are corrosive and should be handled with care.

This detailed protocol provides a comprehensive guide for the synthesis of this compound. The presented route is efficient and utilizes standard organic chemistry techniques, making it suitable for both academic research and process development in the pharmaceutical industry.

References

Application Notes and Protocols for the Quantification of 2-(2-Methoxynaphthalen-1-yl)ethanamine

These application notes provide detailed methodologies for the quantitative analysis of 2-(2-Methoxynaphthalen-1-yl)ethanamine in biological matrices, targeting researchers, scientists, and professionals in drug development. The protocols described below are based on established analytical techniques for structurally similar compounds and are intended as a starting point for method development and validation.

General Experimental Workflow

The overall process for the quantification of this compound from biological samples follows a standardized workflow, from sample acquisition to final data analysis.

Caption: General workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct quantification of this compound. Given the structural similarity to other naphthylamine compounds, a reversed-phase HPLC method with UV detection is proposed.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical values for similar assays.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 5 - 15 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85 - 110% |

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

SPE Sorbent: A hydrophilic-lipophilic balanced (HLB) or a mixed-mode cation exchange sorbent is recommended.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load 1 mL of the biological sample (e.g., plasma, urine) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For potential enantiomeric separation, a chiral column such as the CHIROBIOTIC V2 could be employed.[1]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (or methanol) and a buffer such as 20 mM ammonium acetate.[1] A starting point could be a 70:30 (v/v) mixture of organic solvent and buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: UV detection at approximately 230 nm, which is a common wavelength for naphthalene-containing compounds.[1]

-

Injection Volume: 10 µL.

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.

-

Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation protocol.

-

Construct a calibration curve by plotting the peak area of the analyte against its concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced sensitivity and selectivity, a GC-MS method is recommended. Due to the polar nature and low volatility of the amine group, derivatization is a mandatory step to improve chromatographic performance.[2][3][4]

Derivatization Scheme

Acylation is a common and effective derivatization strategy for primary amines prior to GC-MS analysis.[5] The reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA), replaces the active hydrogen on the amine with a trifluoroacetyl group, rendering the molecule more volatile and amenable to gas chromatography.

Caption: Acylation derivatization of the target analyte for GC-MS analysis.

Quantitative Data Summary

The following table outlines the anticipated performance characteristics for the GC-MS method.

| Parameter | Expected Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 80 - 115% |

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of the biological sample, add an appropriate internal standard.

-

Adjust the sample pH to >10 with a suitable base (e.g., 1 M NaOH) to ensure the amine is in its free base form.

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and hexane).

-

Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization

-

To the dried extract, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).[6]

-

Seal the vial and heat at 60-70°C for 30 minutes.

-

After cooling, evaporate the excess reagent and solvent under nitrogen and reconstitute the residue in 100 µL of a compatible solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID HP-5ms or equivalent, with a 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 300°C at a rate of 10-20°C/min.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least three characteristic ions for the derivatized analyte and the internal standard.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

4. Calibration and Quantification

-

Prepare calibration standards and QC samples in the same biological matrix as the unknown samples.

-

Subject the standards, QCs, and unknown samples to the entire LLE and derivatization procedure.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantify the analyte in the unknown samples using the calibration curve.

References

- 1. HPLC Analysis of 1-(1-Naphthyl)ethylamine Enantiomers on Astec® CHIROBIOTIC® V2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(2-Methoxynaphthalen-1-yl)ethanamine and its Analogs as Precursors in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2-(methoxynaphthalen-1-yl)ethanamine derivatives as versatile precursors in organic synthesis, with a primary focus on the synthesis of pharmaceutically active compounds. While specific experimental data for 2-(2-methoxynaphthalen-1-yl)ethanamine is limited in publicly available literature, the closely related isomer, 2-(7-methoxynaphthalen-1-yl)ethanamine, serves as a crucial intermediate in the synthesis of the antidepressant drug Agomelatine. This document will provide detailed protocols for the synthesis of Agomelatine as a primary example and explore potential applications for the 2-methoxy isomer based on related chemical transformations.

Application in the Synthesis of Agomelatine

The naphthalenic precursor, 2-(7-methoxynaphthalen-1-yl)ethanamine, is a key building block in the multi-step synthesis of Agomelatine, a melatonergic agonist and a 5-HT2C antagonist used for the treatment of major depressive episodes.

Experimental Workflow for Agomelatine Synthesis

The synthesis of Agomelatine from 7-methoxy-1-naphthaleneacetonitrile involves a two-step process: reduction of the nitrile to form the primary amine, followed by acylation.

Caption: Synthetic workflow for Agomelatine.

Experimental Protocols

Protocol 1: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine

This protocol outlines the reduction of 7-methoxy-1-naphthaleneacetonitrile to the corresponding primary amine.

| Parameter | Value | Reference |

| Starting Material | 7-Methoxy-1-naphthaleneacetonitrile | [1] |

| Reagents | Raney Nickel, Ammonia water, Ethanol, Hydrogen gas | [1] |

| Solvent | Ethanol | [1] |

| Reaction Conditions | 3-3.5 MPa H₂, 30°C, 12 hours | [1] |

| Yield | Not explicitly stated, but described as part of a high-yield process. | [1] |

Methodology:

-

In a 500 mL autoclave, combine 20 g of 7-methoxy-1-naphthaleneacetonitrile and 200 mL of ethanol.

-

Stir the mixture to ensure homogeneity.

-

Add 40 mL of ammonia water and 5 g of freshly prepared Raney nickel to the autoclave.

-

Pressurize the autoclave with hydrogen gas to 3-3.5 MPa, purging three times.

-

Stir the reaction mixture at 30°C for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Raney nickel catalyst.

-

Distill the filtrate under reduced pressure to remove ethanol, yielding 2-(7-methoxynaphthalen-1-yl)ethanamine as a brown oil.[1]

Protocol 2: Synthesis of Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide)

This protocol details the acylation of 2-(7-methoxynaphthalen-1-yl)ethanamine to produce Agomelatine.

| Parameter | Value | Reference |

| Starting Material | 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride | [1] |

| Reagents | Acetyl chloride, Triethylamine | [1] |

| Solvent | Ethyl acetate | [1] |